
4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as TAS-116, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the heat shock protein 90 (HSP90) chaperone, which is a key regulator of protein folding and stability in cells. HSP90 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound plays a role in the synthesis of novel non-peptide CCR5 antagonists, which exhibit certain bioactivities. This is evidenced by the synthesis of similar compounds, like N-allyl-2-chloro-N-(piperidin-4-yl) benzamide, which demonstrated hemi-inhibitory concentration (IC50) values (Cheng De-ju, 2015).
Chemical Methodologies
- The compound is part of chemical methodologies for N-alkylation of (2,2,6,6)-tetramethylpiperidin-4-ol. Microwave irradiation significantly reduces reaction time and improves yields in synthesizing N-alkyl compounds, demonstrating the versatility and efficiency of such methodologies (Romain Membrat et al., 2019).
Role in Polymer Chemistry
- The compound is associated with the synthesis of redox-active polymers. For instance, compounds like 4-acrylamido-2,2,6,6-tetramethylpiperidine-1-oxyl are used in the preparation of these polymers, highlighting its role in material science and polymer chemistry (Shailesh Goswami et al., 2015).
Applications in Neurochemistry
- Benzamides and their derivatives, such as those involving tetramethylpiperidine, are studied for their potential in neurochemistry, particularly in binding assays for dopamine and serotonin receptors. This indicates their potential application in studying and treating neurological disorders (R. Mach et al., 1993).
Propriétés
IUPAC Name |
4-(prop-2-enylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-6-11-20-26(24,25)16-9-7-14(8-10-16)17(23)21-15-12-18(2,3)22-19(4,5)13-15/h6-10,15,20,22H,1,11-13H2,2-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQKHPJGHQNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)
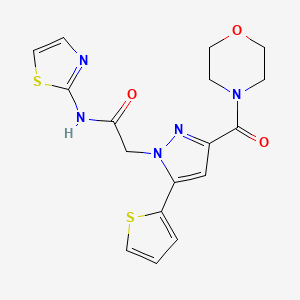
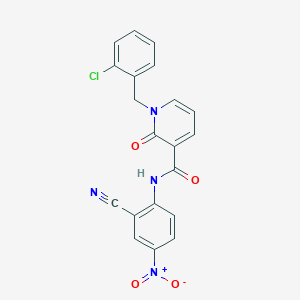
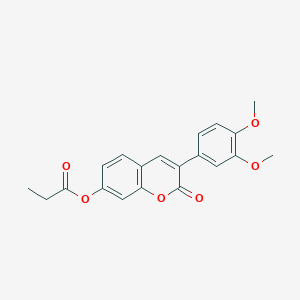
![4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B2402668.png)
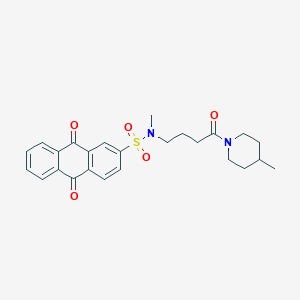
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
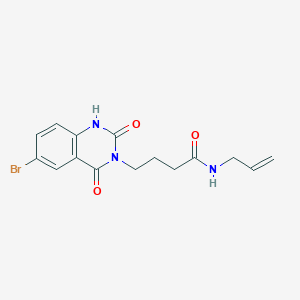
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)
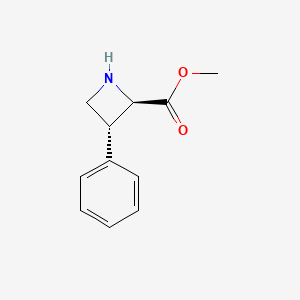
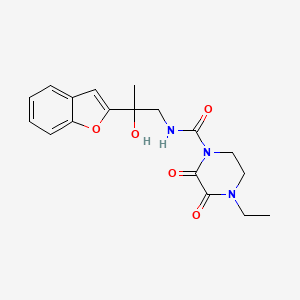
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)